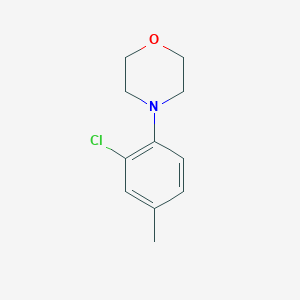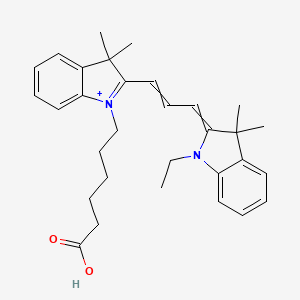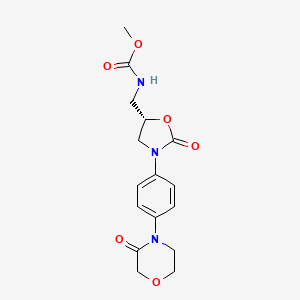
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban: is a derivative and impurity of Rivaroxaban, a highly potent and selective direct inhibitor of Factor Xa. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of Rivaroxaban .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban involves several steps, starting from the parent compound Rivaroxaban. The process typically includes:
Chlorination: Introduction of a chlorine atom at the 5-position of the thienyl ring.
Carboxylation: Addition of a carboxyl group at the 2-position of the thienyl ring.
Methoxycarbonylation: Introduction of a methoxycarbonyl group to the molecule.
These reactions are carried out under controlled conditions, often involving the use of catalysts and specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include:
Bulk Chlorination: Using industrial chlorinators to introduce chlorine atoms.
Automated Carboxylation: Employing automated systems for the addition of carboxyl groups.
Methoxycarbonylation: Large-scale methoxycarbonylation using industrial reactors
化学反应分析
Types of Reactions
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide and potassium fluoride are employed for halogen exchange
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
科学研究应用
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is extensively used in scientific research, particularly in:
Chemistry: Studying the chemical properties and reactivity of Rivaroxaban derivatives.
Biology: Investigating the metabolic pathways and biological effects of Rivaroxaban and its impurities.
Medicine: Researching the pharmacokinetics and pharmacodynamics of anticoagulant drugs.
Industry: Developing new anticoagulant therapies and improving existing formulations
作用机制
The mechanism of action of Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is similar to that of Rivaroxaban. It inhibits Factor Xa, a key enzyme in the coagulation cascade, thereby preventing the formation of thrombus. The compound binds directly to Factor Xa, blocking its activity and reducing the risk of blood clot formation .
相似化合物的比较
Similar Compounds
Rivaroxaban: The parent compound, a direct Factor Xa inhibitor.
Apixaban: Another direct Factor Xa inhibitor with similar anticoagulant properties.
Edoxaban: A selective Factor Xa inhibitor used for similar therapeutic purposes
Uniqueness
Des(5-chloro-2-carboxythienyl) Methoxycarbonyl Rivaroxaban is unique due to its specific structural modifications, which make it an important research tool for studying the metabolism and pharmacokinetics of Rivaroxaban. Its distinct chemical properties allow for detailed analysis of the effects of structural changes on the activity and efficacy of anticoagulant drugs .
属性
分子式 |
C16H19N3O6 |
|---|---|
分子量 |
349.34 g/mol |
IUPAC 名称 |
methyl N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]carbamate |
InChI |
InChI=1S/C16H19N3O6/c1-23-15(21)17-8-13-9-19(16(22)25-13)12-4-2-11(3-5-12)18-6-7-24-10-14(18)20/h2-5,13H,6-10H2,1H3,(H,17,21)/t13-/m0/s1 |
InChI 键 |
IJJVHXIHIBEWFY-ZDUSSCGKSA-N |
手性 SMILES |
COC(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
规范 SMILES |
COC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


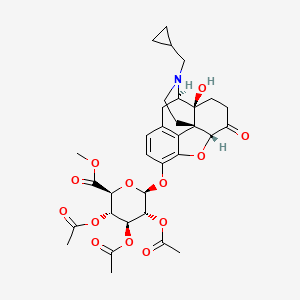
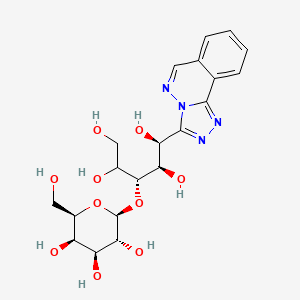
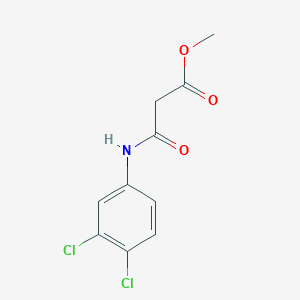
![3-[4-(Octadecyloxy)phenyl]prop-2-enoic acid](/img/structure/B13861849.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
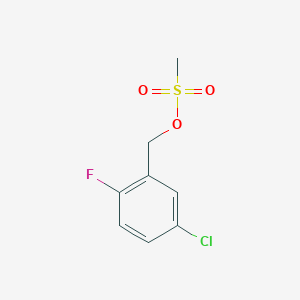
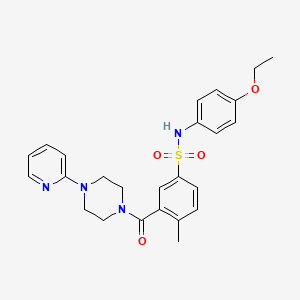
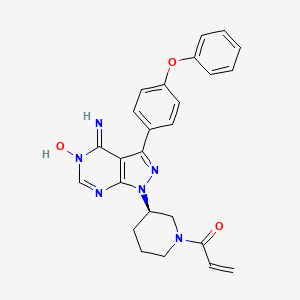


![(1S,5R,6S)-5-sec-Butyloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13861903.png)
![(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19-methoxy-12-[(2R)-1-[(3R,4R)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-30-(trideuteriomethoxy)-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B13861904.png)
